Compound Description: 2-[(4-Phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine, also known as PIP3EA, is a potent and selective dopamine D4 receptor partial agonist. [] In vitro studies have shown that PIP3EA displays substantial agonist efficacy in mitogenesis experiments and GTPγS binding tests. [] Additionally, in vivo studies in rats have demonstrated that PIP3EA can induce penile erection, an effect that is blocked by the selective D4 antagonist L-745,870. []
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole Derivatives
Compound Description: These benzimidazole derivatives, particularly compounds 5b, 5c, and 5f, exhibit promising anxiolytic activity in both computational docking studies and in vivo behavioral tests using the elevated plus maze and hole board tests in mice. []
Compound Description: Compound 8o, within a series of 2-methyl-1H-imidazo[4,5-c]quinoline derivatives, demonstrates potent dual inhibition of PI3K/mTOR. [] It shows remarkable antiproliferative effects against SW620 and HeLa cancer cell lines, attributed to its ability to inhibit AKT and S6 protein phosphorylation, key components of the PI3K/Akt/mTOR signaling pathway. [] This compound exhibits a favorable pharmacokinetic profile, including good oral bioavailability (76.8%), and displays significant in vivo antitumor efficacy without overt toxicity. []
Compound Description: This series of aminotetralin-piperazine hybrid molecules, particularly the (–)-isomers like compound 6e and compound (-)-10, demonstrates high affinity and selectivity for dopamine D3 receptors over D2 receptors. [] Functional assays indicate that these compounds act as partial to full D3 receptor agonists. [] Notably, compound (-)-25, with a 5-hydroxy substitution on the tetrahydronaphthalene ring, exhibits potent and long-lasting anti-Parkinsonian effects in a rat model of Parkinson's disease, inducing contralateral rotations for over 8 hours at a dose of 1 μmol/kg. []
Compound Description: This series of compounds, specifically compound 6a, exhibits potent antiviral activity against the chikungunya virus (CHIKV). [] Compound 6a demonstrates an EC50 of 3.95 μM against CHIKV, along with a favorable cytotoxicity profile (CC50 > 260 μM), resulting in a selectivity index (SI) greater than 61. []
1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one Derivatives
Compound Description: This series of phenylpiperazine and phenylpiperidine derivatives, designed to interact with α1-adrenoceptors (ARs), show varying degrees of affinity for these receptors and exhibit antiarrhythmic and antihypertensive activities. [] Among them, 1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (10a) demonstrates the highest α1-AR affinity (pKi = 6.43). [] Additionally, 1-(2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one (5) exhibits the most potent prophylactic antiarrhythmic activity in an adrenaline-induced arrhythmia rat model (ED50 = 4.9 mg/kg, i.v.). [] Several compounds in this series also display significant hypotensive effects in normotensive rats. []
Compound Description: This compound is a high-affinity (Ki = 1.36 nM) 5-HT1A receptor agonist, developed as a potential positron emission tomography (PET) ligand for imaging 5-HT1A receptors in the brain. [] It displays agonist activity comparable to serotonin in cAMP formation and GTPγS binding assays. [] PET studies in baboons have demonstrated specific binding of this radiolabeled compound to brain regions known to be rich in 5-HT1A receptors, with its binding being displaceable by the selective 5-HT1A receptor antagonist WAY100635 and the agonist 8-OH-DPAT. []
Compound Description: SR141716A is a selective cannabinoid CB1 receptor antagonist. [, ] It has been shown to inhibit the antinociceptive effects of both cannabinoid agonists, like WIN 55,212-2, and the non-opioid analgesic improgan. [] Notably, SR141716A exhibits inverse agonist properties at CB1 receptors, producing opposite effects to agonists when applied alone. [] Studies using mutant CB1 receptors have identified a crucial interaction between SR141716A and the lysine residue K3.28(192) in the receptor, which is essential for its inverse agonism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-Methyl-2-(1-phenylethyl)-1, 3-dioxolane, 9ci, also known as hydratropaldehyde propyleneglycol acetal or 2-(alpha-methylbenzyl)-4-methyl-1, 3-dioxolane, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 4-Methyl-2-(1-phenylethyl)-1, 3-dioxolane, 9ci is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-methyl-2-(1-phenylethyl)-1, 3-dioxolane, 9CI is primarily located in the cytoplasm. 4-Methyl-2-(1-phenylethyl)-1, 3-dioxolane, 9ci has a chicken coop, green, and mushroom taste.
NSC 146109 is an activator of the tumor suppressor p53 that increases expression of p53 and the p53 target DR5 in wild-type and p53-knockout HCT116 colon adenocarcinoma cells. It is selective for p53, having no effect on p73 expression in HCT116 cells at a concentration of 2 μM. NSC 146109 activates p53, which induces cell accumulation in the sub-G0/G1 phase and apoptosis in MCF-7 breast cancer cells. It increases p53 expression, decreases expression of the p53 suppressor MDMX, and reduces viability in a panel of breast cancer cell lines when used at a concentration of 0.5 μM. NSC 146109 also reduces growth of AMC-HN9 head and neck carcinoma (HNC) cells in vitro and in vivo when administered alone or in combination with cisplatin in a mouse xenograft model at a dose of 70 mg/kg.